molecular formula C9H13N3 B3166044 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile CAS No. 90648-18-3

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B3166044
CAS No.: 90648-18-3
M. Wt: 163.22 g/mol
InChI Key: BJOFVZOORDMPBQ-UHFFFAOYSA-N
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Description

3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole derivative featuring a nitrile (-CN) functional group and three methyl substituents on the pyrazole ring. Pyrazole derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their stability, tunable electronic properties, and biological activity .

Properties

IUPAC Name

3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-8(2)11-12(9(7)3)6-4-5-10/h4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOFVZOORDMPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine. For instance, 3,4,5-trimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

  • Attachment of the Propanenitrile Group: : The next step involves the alkylation of the pyrazole ring with a suitable nitrile-containing reagent. This can be achieved by reacting 3,4,5-trimethyl-1H-pyrazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic conditions.

Major Products

    Oxidation: Products include 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid.

    Reduction: Products include 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamine.

    Substitution: Products include various substituted amides or esters.

Scientific Research Applications

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibitors or as a ligand in coordination chemistry.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structure can be compared to similar pyrazole-based nitriles, focusing on substituent effects, reactivity, and applications. Key analogs include:

Table 1: Comparison of Structural and Functional Properties

Compound Name Substituents on Pyrazole Additional Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-(3,4,5-Trimethyl-1H-pyrazol-1-yl)propanenitrile 3,4,5-trimethyl Propanenitrile (-CH₂CH₂CN) 177.23 (calculated) Predicted high hydrophobicity due to methyl groups; nitrile group enhances reactivity in nucleophilic additions
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile () 5-amino-3-hydroxy Benzaldehyde, ketone, nitrile 254.24 Exhibits hydrogen-bonding (OH, NH₂) and conjugation (C=N, CO); used in heterocyclic synthesis
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanenitrile () 3,5-dimethyl Propanenitrile 165.21 Lower hydrophobicity vs. trimethyl analog; SDS highlights acute toxicity (inhalation risk)
3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile () 5-hydroxy-3-methyl, phenyl Nitrile 227.26 Polar hydroxyl group improves solubility; phenyl group enhances π-π stacking in materials science

Biological Activity

3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile is an organic compound with the molecular formula C9H13N3. It features a pyrazole ring with three methyl groups at positions 3, 4, and 5, and a propanenitrile group attached to the nitrogen atom of the pyrazole ring. This unique structure contributes to its biological activity, making it a subject of interest in various fields of research.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Notably, a related compound has demonstrated potent in vitro antipromastigote activity against Leishmania major, indicating potential applications in treating leishmaniasis. The compound's mechanism involves binding to the leishmania major pteridine reductase 1 (lmptr1) pocket, suggesting a mode of action characterized by favorable binding free energy and specificity towards this target.

Antiparasitic Activity

In studies examining the antiparasitic potential of pyrazole derivatives, this compound showed significant inhibition of Leishmania species in vitro. The IC50 values were determined through hemolysis assays, revealing that concentrations as low as 50 μM resulted in approximately 50% inhibition of secretion from the type III secretion system (T3SS), further supporting its therapeutic potential .

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on various cell lines. In one study, it was found that at higher concentrations (50 μM), the compound did not exhibit significant cytotoxicity compared to vehicle controls. This suggests a selective action against pathogens rather than host cells, which is an essential consideration for drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(3,4-dimethyl-1H-pyrazol-1-yl)propanenitrileTwo methyl groups on the pyrazole ringModerate antiparasitic
3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrileTwo methyl groups at different positionsLow activity
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanenitrileSimilar structure but with a butane chainNot extensively studied

The presence of three methyl groups in this compound enhances its steric and electronic properties compared to its analogs. This modification appears to optimize its binding affinity and selectivity towards biological targets .

Case Study: Leishmaniasis Treatment

A recent study evaluated the efficacy of various pyrazole derivatives against Leishmania major. The results indicated that compounds similar to this compound exhibited varying degrees of inhibition on parasite growth. The most promising results were observed with derivatives that maintained a similar substitution pattern on the pyrazole ring. This highlights the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanenitrile, and how can purity be maximized?

The compound is typically synthesized via cyclocondensation of hydrazines with acetylenic ketones or substituted pyrazole intermediates. A common protocol involves reacting 3,4,5-trimethylpyrazole with acrylonitrile derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C for 12–24 hours . Purification via recrystallization (using DMF/water) or flash chromatography (cyclohexane/ethyl acetate gradients) achieves >95% purity. Monitoring via TLC (Rf = 0.58 in cyclohexane:EtOAc 2:1) and NMR ensures minimal byproducts like unreacted pyrazole or oligomers .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Key signals include pyrazole ring protons (δ 5.93–6.20 ppm) and nitrile carbon (δ 118–122 ppm) .
  • IR : Confirm nitrile (C≡N) stretch at ~2228 cm⁻¹ and pyrazole C=N at ~1547 cm⁻¹ .
  • X-ray crystallography : Resolves spatial arrangement; related analogs show planar pyrazole rings with bond angles of ~120° and dihedral angles <5° between substituents .
  • HRMS : Validates molecular weight (calc. 191.13 g/mol for C₁₀H₁₃N₃) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify reactive sites. The nitrile group’s LUMO (-1.5 eV) facilitates nucleophilic attacks, while the pyrazole ring’s HOMO (-6.2 eV) participates in π-π stacking or metal coordination (e.g., Pd-catalyzed Suzuki couplings) . Validate predictions via Hammett substituent constants: electron-donating methyl groups on pyrazole increase σp values, enhancing electrophilic substitution rates .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. inactive results)?

Discrepancies often arise from structural analogs (e.g., oxo vs. nitrile substituents) or assay conditions. For example:

  • Structural variations : The nitrile group in 3-(3,4,5-trimethylpyrazol-1-yl)propanenitrile may reduce membrane permeability compared to keto analogs, lowering observed MIC values .
  • Assay optimization : Use standardized broth microdilution (CLSI guidelines) with controls for solvent interference (e.g., DMSO ≤1%). Combine with time-kill assays to differentiate static vs. cidal effects .

Q. How do steric and electronic effects of the 3,4,5-trimethylpyrazole moiety influence coordination chemistry?

The methyl groups create steric hindrance (Tolman cone angle ~150°), limiting metal-ligand binding to smaller ions (e.g., Cu⁺, Ag⁺). Spectrophotometric titration (UV-Vis) reveals a 1:1 binding stoichiometry with Cu(I) in acetonitrile (Kd = 1.2 × 10⁻⁴ M) . Compare with methyl-free analogs to isolate electronic effects: methyl substitution raises pyrazole pKa by 0.5 units, weakening Lewis basicity .

Q. What methodologies validate the compound’s role as a pharmacophore in kinase inhibition studies?

  • Molecular docking : Simulate binding to ATP pockets (e.g., EGFR kinase; PDB: 1M17). The pyrazole ring aligns with hinge region residues (Met793), while the nitrile forms hydrogen bonds with Lys745 .
  • Kinase profiling : Use radiometric assays (33P-ATP) across a panel of 50 kinases. IC50 values <1 μM for JAK2 or FLT3 suggest selectivity .
  • SAR studies : Modify the propanenitrile chain length; shortening to ethyl reduces potency by 10-fold due to lost hydrophobic interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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